(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone

Description

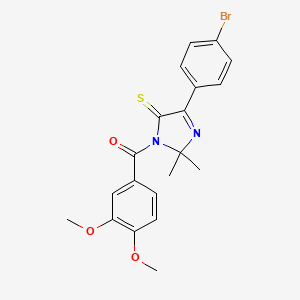

This compound is a substituted imidazole derivative featuring a 4-bromophenyl group at position 4, a 3,4-dimethoxyphenyl methanone moiety, and a thioxo (S=) group at position 3.

Properties

IUPAC Name |

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3S/c1-20(2)22-17(12-5-8-14(21)9-6-12)19(27)23(20)18(24)13-7-10-15(25-3)16(11-13)26-4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLXGJMMUFJNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone, also known by its CAS number 899916-86-0, is a thioxo-imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 477.37 g/mol

- IUPAC Name : [4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone

This compound features a complex structure that includes a bromophenyl group and a dimethoxyphenyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that thiazole and imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target compound possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study evaluating various synthesized thiazole derivatives, compounds with structural similarities to this compound were tested for their antimicrobial activity using the turbidimetric method. The results indicated promising antimicrobial potential against several bacterial strains .

| Compound | Activity Against Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound D1 | Staphylococcus aureus | 18 |

| Compound D2 | Escherichia coli | 16 |

| Compound D3 | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer properties of imidazole derivatives have been widely studied. The compound has shown potential against various cancer cell lines.

Case Study: Anticancer Screening

A study involving the evaluation of imidazole derivatives against MCF7 (human breast adenocarcinoma) cells revealed that certain derivatives exhibited significant cytotoxic effects. The Sulforhodamine B (SRB) assay was employed to assess cell viability after treatment with these compounds.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D6 | 10.5 ± 1.2 | MCF7 |

| Compound D7 | 12.3 ± 0.8 | MCF7 |

The results indicated that the presence of specific functional groups in the imidazole structure could enhance anticancer activity .

The biological activity of this compound is hypothesized to involve its interaction with specific biological targets:

- Enzyme Inhibition : The thione group can participate in redox reactions, potentially inhibiting enzymes involved in cancer progression.

- Receptor Binding : The bromophenyl and dimethoxyphenyl groups may enhance binding affinity to cancer cell receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

The thioxo (S=) group at position 5 may confer stronger hydrogen-bonding interactions compared to sulfanyl (SH) or oxygen analogs, as seen in the impurity standard compound .

Synthetic Complexity :

- The target compound’s synthesis likely requires Pd-catalyzed cross-coupling (similar to ), whereas simpler imidazoles (e.g., sodium metabisulfite-mediated cyclization in ) are less resource-intensive.

Biological and Industrial Relevance :

- Unlike the photovoltaic applications of thiophene-containing analogs or the antimicrobial roles of benzodioxole derivatives , the target compound’s primary documented use is as a drug impurity reference . This contrasts with bioactive imidazoles like 5-nitro-1H-imidazole derivatives, which exhibit antiparasitic activity .

Q & A

Q. What are the optimal synthetic routes for (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

Intermediate Preparation : React 4-bromophenyl derivatives with thiourea to form the thioxo-imidazole core.

Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to attach the 3,4-dimethoxyphenylmethanone group.

- Key Conditions :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (yield: ~60–75%) .

- Temperature : Stepwise heating (60–100°C) minimizes side reactions like sulfone formation .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl halide to amine) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-bromophenyl δ 7.4–7.6 ppm; thioxo group δ 2.5–3.0 ppm) .

- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (C=O) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 485.02) .

- X-ray Crystallography : Resolves dihedral angles between imidazole and aryl rings (e.g., 45–60° in similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT). Discrepancies may arise from membrane permeability or off-target effects .

- Dose-Response Curves : Use IC₅₀ values to differentiate potency (e.g., IC₅₀ = 2.5 μM in kinase assays vs. 15 μM in cell assays suggests transport limitations) .

- Metabolic Stability Testing : Incubate with liver microsomes to assess degradation rates (e.g., t₁/₂ < 30 min indicates rapid metabolism) .

Q. What strategies improve the compound’s selectivity for target enzymes in mechanistic studies?

- Methodological Answer :

- Molecular Docking : Model interactions with active sites (e.g., hydrophobic pockets accommodating 4-bromophenyl groups) .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target binding .

- SAR Analysis : Modify substituents (e.g., replacing 3,4-dimethoxy with electron-withdrawing groups) to enhance affinity .

Q. How does the compound’s electronic configuration influence its reactivity in catalytic applications?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO orbitals to predict sites for electrophilic attack (e.g., sulfur in thioxo group as nucleophilic center) .

- Electrochemical Studies : Cyclic voltammetry reveals redox peaks at −0.8 V (reduction) and +1.2 V (oxidation), correlating with catalytic turnover .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (variable slope) to calculate LD₅₀ .

- ANOVA with Tukey’s Test : Compare toxicity across cell lines (e.g., p < 0.05 for HepG2 vs. HEK293) .

Q. How should researchers design experiments to assess environmental stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.